Crystallographic Fragment Hit Against SARS-CoV-2 Main Protease Compared to Non-Binding Analogues
In a large-scale crystallographic fragment screen against the SARS-CoV-2 main protease (Mpro), a derivative of 2-methylpiperidin-3-ol, specifically (2R,3R)-1-benzyl-2-methylpiperidin-3-ol, was identified as a hit that binds to the active site [1]. This non-covalent fragment was one of 71 hits that covered the entire active site, providing a validated starting point for structure-based drug design. In contrast, thousands of other fragments from the library did not result in a co-crystal structure with Mpro, demonstrating the privileged nature of this scaffold [1]. The precise binding mode was elucidated, which is essential for rational optimization, a feature absent in non-binding or differently substituted piperidine analogues.
| Evidence Dimension | X-ray crystallographic binding to SARS-CoV-2 main protease |
|---|---|
| Target Compound Data | Co-crystal structure obtained (PDB: 5REE); identified as a hit in a fragment screen. |
| Comparator Or Baseline | Vast library of non-hit fragments in the same screen (71 hits out of a much larger library). |
| Quantified Difference | Target compound derivative is a confirmed binder; non-hit fragments show no specific binding. |
| Conditions | PanDDA analysis group deposition; crystallographic fragment screening against SARS-CoV-2 Mpro. |
Why This Matters
This provides the only available structural validation of the 2-methylpiperidin-3-ol scaffold in a high-value drug target, offering a direct starting point for medicinal chemistry campaigns that unscreened or non-binding analogues lack.
- [1] Douangamath, A., Fearon, D., Gehrtz, P. et al. Crystallographic and electrophilic fragment screening of the SARS-CoV-2 main protease. Nat Commun 11, 5047 (2020). View Source
